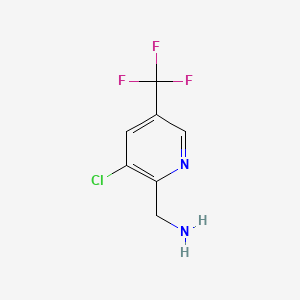

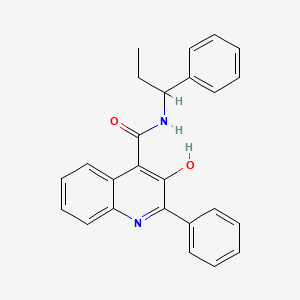

(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime

Vue d'ensemble

Description

Oximes are organic compounds that belong to the imines, with the general formula RR’C=N−OH . They are usually generated by the reaction of hydroxylamine with aldehydes or ketones . Oxime esters, such as “(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .

Synthesis Analysis

Oximes can be synthesized by condensation of an aldehyde or a ketone with hydroxylamine . The condensation of aldehydes with hydroxylamine gives aldoximes, and ketoximes are produced from ketones and hydroxylamine . Syntheses of oximes either provide mixtures of E and Z isomers or the thermodynamically preferred E isomer .Molecular Structure Analysis

The molecular structure of oximes is characterized by the presence of an oxime group (C=N−OH). Oxime derivatives show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond .Chemical Reactions Analysis

Oximes undergo various chemical reactions. For instance, they can be synthesized by condensation of an aldehyde or a ketone with hydroxylamine . They can also undergo cyclization reactions, leading to the formation of various functionalized nitrogen-containing scaffolds .Physical And Chemical Properties Analysis

Oximes have characteristic bands in the infrared spectrum, with wave numbers measuring 3600 (O-H), 945 (N-O), and 1665 (C=N) . The aliphatic group of oximes is more resistant to the process of hydrolysis than the analogous hydrazones .Orientations Futures

Future directions in the development of oximes include improving the blood-brain barrier penetration for the treatment of organophosphorus poisoning . There is also interest in enzyme treatment as an alternative to oxime treatment for organophosphorus poisoning . Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity .

Propriétés

IUPAC Name |

N-(6-methoxy-2,3-dihydroinden-1-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-4-2-7-3-5-10(11-12)9(7)6-8/h2,4,6,12H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGZGCQWOXMORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2=NO)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849572 | |

| Record name | N-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime | |

CAS RN |

180915-76-8 | |

| Record name | N-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Rel-(1R,2R,4S)-N-propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B1143044.png)